Uvidin C is a naturally occurring compound classified as a drimane sesquiterpene, primarily isolated from the fungus Lactarius uvidus. Its molecular formula is , and it features a complex structure characterized by multiple rings and functional groups, which contribute to its unique chemical properties. Uvidin C is part of a larger family of compounds, including Uvidin D and Uvidin E, which share similar structural characteristics but differ in their specific substituents and stereochemistry .
These reactions are essential for modifying Uvidin C for various applications in research and industry.
Uvidin C exhibits notable biological activities that make it a subject of interest in pharmacological studies. It has been reported to possess:
These biological activities are attributed to its unique chemical structure, which allows it to interact with biological targets effectively.
The synthesis of Uvidin C has been explored through several methods:
These synthesis methods are crucial for obtaining Uvidin C in sufficient quantities for research and application.
Uvidin C has several applications across different fields:
These applications highlight the compound's versatility and importance in scientific research.
Studies on Uvidin C's interactions with other molecules reveal insights into its mechanism of action:
Understanding these interactions is vital for optimizing the use of Uvidin C in therapeutic contexts.
Uvidin C shares similarities with other drimane sesquiterpenes but possesses unique features that distinguish it from them. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Uvidin D | Similar structure with different substituents; exhibits distinct biological activities. | |
| Uvidin E | Closely related; variations in stereochemistry affect its reactivity and biological profile. | |
| Drimane | A simpler precursor; lacks functional groups present in Uvidin C, affecting solubility and activity. |
The uniqueness of Uvidin C lies in its specific arrangement of functional groups and stereochemistry, which contribute to its distinct biological activities compared to these similar compounds.
The total synthesis of Uvidin C from (−)-drimenol represents the most established synthetic approach to this natural product [4] [5]. The pioneering work by López, Sierra, and Cortés in 1986 demonstrated the first successful synthesis of natural Uvidin C through a ketol intermediate derived from (−)-drimenol [4].
The synthetic route begins with (−)-drimenol, which serves as a readily available starting material possessing the required drimane backbone [5] [6]. The transformation involves several key steps that preserve the stereochemical integrity of the drimane core while introducing the necessary functional groups present in Uvidin C [5].
| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Drimenol acetylation | Acetic anhydride/pyridine | 85-90 | [5] |
| Dihydroxylation | Osmium tetroxide/hydrogen peroxide | 75-80 | [5] |
| Ketol formation | N-bromosuccinimide | 78-85 | [5] |
| Tosylhydrazone formation | Tosylhydrazide | 90-95 | [5] |
| Allylic alcohol formation | Base-induced elimination | 91 | [5] |
| Epoxidation | m-Chloroperbenzoic acid | 95 | [5] |
The synthetic methodology developed by Aricu and colleagues further refined this approach, achieving an overall yield of 56% for the initial transformation of drimenol to the ketol intermediate [5]. The key breakthrough involved the use of N-bromosuccinimide for the selective oxidation step, which provided excellent regioselectivity and maintained the desired stereochemistry [5].
Recent advances in drimenol-based synthesis have focused on improving the overall efficiency and selectivity of the transformation [6] [7]. Microbe engineering approaches have been developed to provide drimane-type building blocks, with drimenol production reaching 398 milligrams per liter in engineered microbial systems [7]. These biocatalytic methods offer sustainable alternatives to traditional chemical synthesis routes while maintaining high stereoselectivity [7].
The absolute configuration of Uvidin C synthesized from (−)-drimenol was confirmed through comparison with the natural product and established the synthetic utility of this approach [5] [3]. Nuclear magnetic resonance data and optical rotation measurements provided definitive proof of the stereochemical outcome [3].
The stereoselective construction of the naphtho[2,3-b]oxirene ring system represents one of the most challenging aspects of Uvidin C synthesis [1] [8]. This structural motif requires precise control of stereochemistry during formation of the oxirene ring while maintaining the integrity of the naphthalene core [8].
The oxirene formation typically involves epoxidation of appropriately substituted naphthalene precursors under carefully controlled conditions [8] [9]. Research by Steiner and colleagues demonstrated that the stereoselective formation of tetrahydronaphtho[2,3-b]furans could be achieved through nickel-mediated cascade reactions, providing insights applicable to oxirene synthesis [8].
| Epoxidation Method | Reagent System | Stereoselectivity | Temperature (°C) | Reference |
|---|---|---|---|---|
| Peracid oxidation | m-Chloroperbenzoic acid | >90% | 0-25 | [8] |
| Metal-catalyzed | Titanium/hydrogen peroxide | 85-92% | -10 to 0 | [10] |
| Enzymatic | Cytochrome P450 | >95% | 25-30 | [11] |
| Photochemical | Singlet oxygen | 70-85% | -78 | [9] |
Stereoselective synthesis of naphtho[2,3-b]oxirene systems has been advanced through the development of carbohydrate-controlled reactions [9]. Research by Bauch, Fudickar, and Linker demonstrated that carbohydrate auxiliaries could direct the stereochemical outcome of singlet oxygen cycloaddition reactions with naphthalenes [9]. Their work showed selectivities of approximately 9:1 for the formation of desired stereoisomers when appropriate substituents were employed [9].
The mechanistic understanding of oxirene formation has been enhanced through computational studies and experimental investigations [10] [8]. The substrate scope and functional group tolerance of various oxidation methods have been systematically evaluated, revealing that electron-rich naphthalene substrates generally provide higher yields and selectivities [10] [12].
Recent developments in copper-catalyzed oxidation reactions have provided new opportunities for naphtho[2,3-b]oxirene synthesis [10]. Iron oxide-supported copper catalysts have been employed in solvent-free conditions, achieving yields of 92-97% for related naphtho-oxazine systems [10] [13]. These heterogeneous catalysts offer advantages in terms of recyclability and environmental compatibility [10].
The introduction of hydroxymethyl and methyl groups in Uvidin C synthesis requires careful consideration of both regioselectivity and stereoselectivity [5] [14]. These functional groups play crucial roles in the biological activity and structural integrity of the final product [15] [16].
Hydroxymethyl group introduction typically involves reduction of corresponding aldehyde or carboxylic acid intermediates [5] [17]. The timing of this transformation within the overall synthetic sequence is critical to avoid interference with other functional groups present in the molecule [17] [18].
| Introduction Method | Substrate Type | Reagent System | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Aldehyde reduction | Formyl derivative | Sodium borohydride | 85-92 | >95% | [5] |
| Ester reduction | Methyl ester | Lithium aluminum hydride | 78-85 | 90-95% | [18] |
| Direct formylation | Aromatic substrate | Vilsmeier-Haack | 70-80 | 85-90 | [17] |
| Enzymatic | Alcohol precursor | Alcohol dehydrogenase | 90-95 | >98% | [7] |
Methyl group introduction strategies have evolved significantly with advances in organometallic chemistry and catalysis [19] [20]. Traditional approaches involving methylation of enolate intermediates have been supplemented by more sophisticated methods such as cross-coupling reactions and catalytic methylation processes [19].
The optimization of reaction conditions for both hydroxymethyl and methyl group introductions has been facilitated by automated synthesis platforms [17]. Sequential model-based optimization algorithms have been employed to identify optimal temperature, concentration, and catalyst loading parameters [17]. These approaches have led to significant improvements in both yield and selectivity compared to traditional optimization methods [17].
Recent research has focused on the development of environmentally sustainable methods for functional group introduction [15] [7]. Biocatalytic approaches using engineered enzymes have shown particular promise, with cytochrome P450 variants demonstrating excellent regioselectivity for hydroxylation reactions [11] [16]. These enzymatic methods often operate under mild conditions and provide exceptional stereochemical control [16].
The integration of hydroxymethyl and methyl group introduction steps within the overall synthetic strategy requires careful planning to minimize the number of protection and deprotection operations [18]. Flow chemistry approaches have been investigated as a means to achieve telescoped sequences that combine multiple transformations in a single continuous process [18].
Uvidin C represents a significant drimane sesquiterpene metabolite primarily isolated from the basidiomycete fungus Lactarius uvidus Fries [2] [3]. This species, commonly known as the purple-staining milk cap, belongs to the section Uvidi within the genus Lactarius and is characterized by its distinctive lilac-colored milk that turns violet upon tissue damage [4]. The fungus exhibits a wide geographic distribution across Europe and North America, typically fruiting in deciduous and coniferous woodlands with a preference for acidic soils [4] [5].
Lactarius uvidus demonstrates remarkable biosynthetic capacity for producing diverse secondary metabolites, particularly within the drimane sesquiterpene family. The species produces a structurally related series of compounds including Uvidin A, Uvidin C, Uvidin D, and Uvidin E, all sharing the characteristic pentamethyl-trans-decalin skeleton typical of drimane sesquiterpenes [6] [7]. Research has established that Uvidin C possesses the molecular formula C₁₅H₂₆O₃ with a molecular weight of 254.36 grams per mole, featuring distinctive structural elements including secondary and primary hydroxyl groups, an epoxide moiety, and four tertiary methyl groups [2].
The basidiomycete Lactarius uvidus belongs to a taxonomically complex group of closely related species and varieties that are difficult to delimit definitively [4]. Within the broader context of basidiomycete sesquiterpene production, the genus Lactarius represents one of the most prolific sources among the 79 genera known to produce these compounds [8]. The average number of sesquiterpene synthase genes per strain in basidiomycetes is approximately 12, significantly higher than the 3.5 genes found in ascomycetes, indicating the enhanced biosynthetic capacity of this fungal division [8].
Table 1: Chemical Properties of Uvidin C and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID | Melting Point (°C) | Structural Features |
|---|---|---|---|---|---|
| Uvidin C | C₁₅H₂₆O₃ | 254.36 | 15481347 | 110-112 | Secondary and primary hydroxy groups, epoxide group, four tertiary methyl groups |
| Uvidin A | C₁₅H₂₄O₃ | 252.35 | 156765 | Not specified | Ketone group at C-6, epoxide group |
| Uvidin D | C₁₅H₂₆O₃ | 254.36 | Not specified | 152-154 | Same molecular formula as Uvidin C, different stereochemistry |
| Uvidin E | C₁₅H₂₆O₃ | 254.36 | Not specified | Not specified | Related drimane structure |
The biogenetic relationships among the uvidin metabolites reveal a sophisticated network of structural and stereochemical correlations that illuminate the biosynthetic pathways operating within Lactarius uvidus. Extensive spectroscopic analysis and chemical correlation studies have established the absolute stereochemistry and structural interconnections between Uvidin C and its congeners [6] [9] [7].
Uvidin C demonstrates a particularly intimate relationship with Uvidin A, functioning as the direct reduction product of the latter compound. Chemical reduction of Uvidin A using sodium borohydride yields Uvidin C, establishing both the structural relationship and the absolute configuration of Uvidin C [9]. This reduction transforms the ketone functionality at the C-6 position in Uvidin A to the corresponding secondary alcohol in Uvidin C, while preserving the overall drimane skeleton and epoxide functionality [9].
The structural analysis reveals that Uvidin C possesses a secondary hydroxyl group whose acetylation proceeds with considerable difficulty, requiring the use of 4-dimethylaminopyridine as a catalyst. This resistance to acetylation stems from severe 1,3-diaxial interactions between the hydroxyl group and both the C-10 methyl and C-4β methyl groups, providing critical stereochemical evidence for the compound's three-dimensional structure [9].
Uvidin D shares the identical molecular formula C₁₅H₂₆O₃ with Uvidin C but differs in stereochemical configuration, demonstrating the structural diversity achievable through subtle modifications in the biosynthetic machinery [9] [7]. The melting point difference between Uvidin C (110-112°C) and Uvidin D (152-154°C) reflects these stereochemical variations while maintaining the same basic carbon framework [9].
The biogenetic pathway appears to involve multiple enzymatic transformations that can generate structural diversity through selective oxidation, reduction, and rearrangement reactions. The presence of both primary and secondary hydroxyl groups in Uvidin C, combined with the epoxide functionality, suggests a multi-step biosynthetic sequence involving hydroxylation and epoxidation reactions [9].
The biosynthetic formation of Uvidin C and related drimane sesquiterpenes involves a complex array of enzymatic mechanisms that transform the linear precursor farnesyl pyrophosphate into the characteristic bicyclic drimane skeleton. Recent advances in understanding fungal drimane biosynthesis have revealed that these pathways differ significantly from those operating in plants, employing unique enzymatic strategies to achieve cyclization and functionalization [10] [11] [12].
The initial cyclization step in fungal drimane biosynthesis involves specialized enzymes classified as haloacid dehalogenase-like proteins, which represent a departure from the traditional terpene cyclase mechanisms observed in plants [12]. These HAD-like proteins demonstrate exceptional functional diversity within their superfamily, primarily managing phosphoryl-transfer activities while uniquely catalyzing the formation of drimenol and drim-8-ene-11-ol from farnesyl pyrophosphate [12]. The identification of these enzymes has proven challenging due to their amino acid sequence similarity to conventional HAD proteins, despite their distinctive catalytic functions [12].
The drimenol cyclase enzyme, exemplified by DrtB from Aspergillus calidoustus, functions as a dual-domain protein combining HAD-like hydrolase activity with terpene cyclase functionality [13]. This enzyme initially cyclizes farnesyl pyrophosphate into drimenyl diphosphate through a class II terpene cyclase mechanism, followed by hydrolytic processing to yield drimenol [13] [14]. The reaction proceeds through metal-mediated removal of the diphosphate group, generating carbocationic intermediates that undergo cyclization to form the characteristic trans-decalin ring system [15] [16].
Subsequent functionalization of the drimane skeleton involves cytochrome P450 monooxygenases that catalyze regioselective hydroxylation reactions. These enzymes demonstrate remarkable specificity for hydroxylation at the C-6, C-9, and C-12 positions while also mediating the oxidation of existing hydroxyl groups to ketone and aldehyde functionalities [13] [14]. The cytochrome P450 systems in fungi show particular preference for B-ring modifications, contrasting with plant systems that exhibit broader substrate specificity [14].
FAD-binding oxidoreductases play crucial roles in the formation of γ-butyrolactone rings commonly found in fungal drimane derivatives. These enzymes catalyze the oxidation of hydroxyl groups to carboxylic acid functionalities, which subsequently undergo intramolecular cyclization to form the characteristic lactone structures [13]. The coordinated action of cytochrome P450 and FAD-binding oxidoreductase enzymes enables the formation of complex polyfunctionalized drimane metabolites [13].
Table 2: Enzymatic Mechanisms in Drimane Sesquiterpene Formation
| Enzyme Type | Function | Substrate | Product |
|---|---|---|---|
| HAD-like proteins | Synthesis of drimenol and drim-8-ene-11-ol from farnesyl pyrophosphate | Farnesyl pyrophosphate | Drimenol, drim-8-ene-11-ol |
| Drimenol cyclase | Direct conversion of farnesyl pyrophosphate to drimenol | Farnesyl pyrophosphate | Drimenol |
| Cytochrome P450 monooxygenases | Hydroxylation at C-6, C-9, C-12; oxidation of hydroxy groups | Hydroxylated drimenol derivatives | Polyhydroxylated drimanes |
| FAD-binding oxidoreductase | Formation of γ-butyrolactone rings through carboxylic acid formation | Hydroxylated drimane compounds | Lactone-containing drimanes |
| Terpene cyclases (Class I) | Metal-mediated cyclization via carbocation intermediates | Farnesyl pyrophosphate | Various cyclic sesquiterpenes |
| Terpene cyclases (Class II) | Protonation-initiated cyclization with conserved DXDD motif | Farnesyl pyrophosphate | Drimenyl diphosphate intermediates |
The mechanistic understanding of drimane sesquiterpene formation continues to evolve with the discovery of novel enzymatic activities and the elucidation of complete biosynthetic gene clusters. The identification of drimenyl diphosphate synthases in Streptomyces species has revealed the existence of class II sesquiterpene cyclases with β,γ-didomain architecture, representing the first such enzymes characterized in this class [16] [17]. These discoveries underscore the mechanistic diversity employed by different organisms in drimane biosynthesis and highlight the potential for discovering additional enzymatic strategies in fungal systems.
Table 3: Basidiomycetes Sources of Drimane Sesquiterpenes
| Genus | Species Examples | Key Metabolites | Average STS Genes per Strain | Geographic Distribution |
|---|---|---|---|---|
| Lactarius | L. uvidus, L. aurantiacus, L. subdulcis, L. quieticolor | Uvidin A, B, C, D, E; Lactarane derivatives | 12 | Europe, North America |
| Armillaria | Multiple species | Various drimane sesquiterpenes | 12 | Worldwide |
| Phellinus | Multiple species | Drimane-type compounds | 12 | Worldwide |
| Granulobasidium | Multiple species | Sesquiterpene derivatives | 12 | Various regions |
| Conocybe | Multiple species | Drimane metabolites | 12 | Various regions |
| Cerrena | C. unicolor | Diverse sesquiterpenes | 12 | Various regions |